1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol
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Overview
Description
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol is an organic compound that features a fluorinated phenyl ring and a piperidine moiety
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine moiety. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as receptors or enzymes. The fluorinated phenyl ring enhances its binding affinity, while the piperidine moiety contributes to its overall stability and solubility. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(piperidin-4-yl)ethan-1-ol: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
1-(4-Methylphenyl)-2-(piperidin-4-yl)ethan-1-ol: The presence of a methyl group instead of a fluorine atom alters its hydrophobicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18FNO |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-piperidin-4-ylethanol |
InChI |
InChI=1S/C13H18FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-4,10,13,15-16H,5-9H2 |
InChI Key |
ZGRYSIIRTMLZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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